
Thermochemical Properties of 2,4,6,8,10-
Pentaoxaundecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6,8,10-Pentaoxaundecane

Cat. No.: B599669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ether (PODE)

family with the general formula CH₃O(CH₂O)₄CH₃, is a compound of increasing interest,

primarily as a promising oxygenated fuel additive. Its potential to reduce soot and other harmful

emissions from diesel engines has driven research into its synthesis and physicochemical

characteristics. A thorough understanding of its thermochemical properties is crucial for

modeling its combustion behavior and optimizing its application. This technical guide provides a

comprehensive overview of the available data on the thermochemical and physical properties

of 2,4,6,8,10-Pentaoxaundecane, details relevant experimental protocols, and illustrates key

processes through diagrams.

Physicochemical and Thermochemical Data
Direct experimental thermochemical data for 2,4,6,8,10-Pentaoxaundecane, such as the

standard enthalpy of formation, standard entropy, and heat capacity, are not readily available in

the public domain. This is common for larger molecules in a homologous series where

experimental determination can be complex and costly. Consequently, computational methods,

including Density Functional Theory (DFT) calculations and group additivity schemes, are the

primary tools for estimating these properties for higher-order polyoxymethylene dimethyl

ethers.[1]
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A recent study highlighted the limitations of existing group additivity schemes for accurately

predicting the thermochemical properties of oxymethylene-ether-like species and proposed a

new, more accurate scheme based on quantum chemical calculations.[1] This underscores the

reliance on theoretical methods for obtaining reliable thermochemical data for compounds like

2,4,6,8,10-Pentaoxaundecane.

While specific thermochemical values are not available, some fundamental physical properties

have been reported.

Table 1: Physicochemical Properties of 2,4,6,8,10-Pentaoxaundecane

Property Value Reference

Molecular Formula C₆H₁₄O₅ [2]

Molecular Weight 166.17 g/mol [2]

CAS Number 13352-75-5 [2]

Melting Point -8 to -6.5 °C [2]

Boiling Point 76-80 °C at 8 Torr [2]

Density 1.0671 g/cm³ [2]

For the broader class of polyoxymethylene dimethyl ethers (PODEₙ), studies have shown that

properties such as density, viscosity, flash point, and heat of fusion increase with the number of

oxymethylene units (n).[3]

Experimental Protocols
As direct experimental thermochemical data for 2,4,6,8,10-Pentaoxaundecane is lacking, this

section details a common experimental protocol for its synthesis. The synthesis of PODEₙ,

including the target compound (n=4), is typically achieved through the reaction of a compound

providing the terminal methyl groups and one providing the intermediate oxymethylene units.[3]
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A prevalent method for synthesizing a mixture of PODEₙ oligomers involves the reaction of

methylal (dimethoxymethane, PODE₁) and trioxane (a cyclic trimer of formaldehyde) in the

presence of an acidic catalyst.[3]

Materials and Reagents:

Methylal (CH₃O(CH₂O)CH₃)

Trioxane ((CH₂O)₃)

Acidic Catalyst (e.g., solid acid catalyst)

Solvent (if required)

Apparatus for reaction under controlled temperature and pressure

Purification system (e.g., distillation or chromatography) for separating the different PODEₙ

oligomers.

Procedure:

Reaction Setup: The reactants, methylal and trioxane, are charged into a reactor along with

the acidic catalyst. The molar ratio of the reactants can be adjusted to influence the chain

length distribution of the resulting PODEₙ mixture.

Reaction Conditions: The reaction is typically carried out at elevated temperatures and

pressures to facilitate the ring-opening of trioxane and the subsequent chain extension.

Reaction Mechanism: The acidic catalyst protonates an oxygen atom in trioxane, initiating its

ring-opening to form a reactive intermediate. This intermediate then reacts with methylal and

growing PODE chains in a series of insertion and chain-growth steps.

Product Separation and Purification: Following the reaction, the resulting mixture contains

unreacted starting materials, the catalyst, and a distribution of PODEₙ oligomers of varying

chain lengths. The catalyst is first removed, typically by filtration. The different PODEₙ

fractions, including 2,4,6,8,10-Pentaoxaundecane (PODE₄), are then separated and

purified, often through fractional distillation or preparative chromatography.[3]
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Characterization: The identity and purity of the isolated 2,4,6,8,10-Pentaoxaundecane are

confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-

Mass Spectrometry (GC-MS).

Visualizations
Since 2,4,6,8,10-Pentaoxaundecane is primarily a fuel component and not involved in

biological signaling pathways, the following diagrams illustrate the synthesis process and a

conceptual workflow for the computational estimation of its thermochemical properties.
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Caption: Synthesis of 2,4,6,8,10-Pentaoxaundecane from methylal and trioxane.
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Caption: Workflow for estimating thermochemical properties via group additivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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